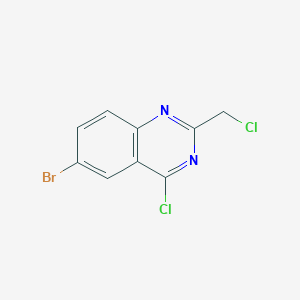

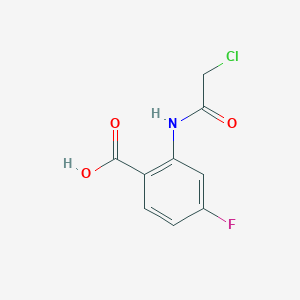

6-Bromo-4-chloro-2-(chloromethyl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

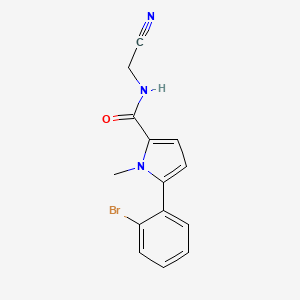

“6-Bromo-4-chloro-2-(chloromethyl)quinazoline” is a chemical compound with the molecular formula C9H5BrCl2N2 . It is a derivative of quinazoline, a heterocyclic compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 257.52 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

Research has shown that derivatives of quinazolines, including those substituted with bromo and chloro groups, are synthesized to study their photophysical properties. One study focused on the synthesis of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines, highlighting the electronic absorption and emission properties in solvents of different polarity. This study provides insights into the effect of substituents on intramolecular charge transfer properties, contributing to the understanding of quinazoline derivatives' photophysical behavior (Mphahlele et al., 2015).

Antimicrobial and Antitumor Applications

Quinazoline derivatives have been investigated for their potential antimicrobial and antitumor activities. For instance, new 2-pyridylquinazoline derivatives have been synthesized and evaluated as potential anti-tumor and anti-microbial agents, showing selective antibacterial activity against Gram-positive bacteria, indicating their potential for further developmental studies in antimicrobial applications (Eweas et al., 2021).

EGFR Inhibitors for Cancer Therapy

Another significant application of 6-bromo-quinazoline derivatives is in the development of targeted anticancer agents, particularly as epidermal growth factor receptor (EGFR) inhibitors. These compounds have shown promising results in inhibiting EGFR activity, with potential implications for treating various cancers. The study underscores the synthesis of such derivatives and their efficacy in vitro against human cancer cell lines, offering a promising avenue for cancer therapy (Allam et al., 2020).

Novel Anticoccidial Drugs

Quinazoline derivatives are also explored for their role as intermediates in synthesizing anticoccidial drugs, such as halofuginone. This application highlights the versatility of these compounds in contributing to veterinary medicine and showcases the diverse therapeutic potentials of quinazoline derivatives (Lan-ying, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-2-(chloromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIDABABTRGNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)